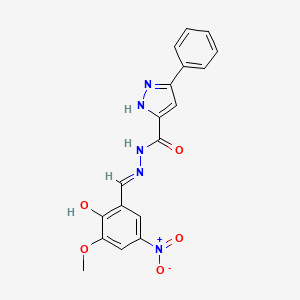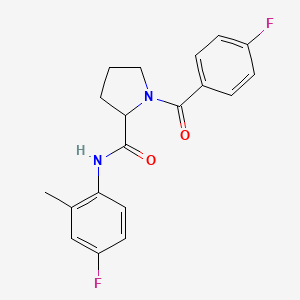![molecular formula C16H24ClNO3S B6011774 [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol](/img/structure/B6011774.png)
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol, also known as CP-55940, is a synthetic cannabinoid compound that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. These receptors are involved in a wide range of physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. It has also been shown to modulate immune function and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol has several advantages for use in lab experiments, including its potent and selective activity at the cannabinoid receptors, as well as its stability and availability. However, it also has limitations, including its potential for off-target effects and its complex pharmacology.
Zukünftige Richtungen
There are several potential future directions for the study of [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol, including:
1. Further exploration of its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders.
2. Investigation of its anti-cancer properties and its potential use as an anti-cancer agent.
3. Development of more selective and potent analogs of [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol for use in research and potential therapeutic applications.
4. Exploration of its potential for modulating immune function and its potential use in the treatment of autoimmune disorders.
5. Investigation of its potential for modulating the endocannabinoid system and its interactions with other neurotransmitter systems.
In conclusion, [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol is a synthetic cannabinoid compound that has been studied extensively for its potential therapeutic applications. Its potent activity at the cannabinoid receptors and its wide range of biochemical and physiological effects make it a promising candidate for further research and potential therapeutic development.
Synthesemethoden
The synthesis of [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol involves several steps, starting with the reaction of 3-chlorobenzyl chloride with piperidine to form 3-(3-chlorobenzyl)piperidine. This intermediate is then reacted with propylsulfonyl chloride to form 3-(3-chlorobenzyl)-1-(propylsulfonyl)piperidine. The final step involves the reduction of this compound with sodium borohydride to form [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol.
Wissenschaftliche Forschungsanwendungen
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been studied for its potential use as an anti-cancer agent.
Eigenschaften
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-2-9-22(20,21)18-8-4-7-16(12-18,13-19)11-14-5-3-6-15(17)10-14/h3,5-6,10,19H,2,4,7-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFRSTATTMZQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)(CC2=CC(=CC=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde](/img/structure/B6011693.png)

![2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6011705.png)
![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6011713.png)

![3-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6011716.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B6011724.png)
![[2-({[5-(3-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6011735.png)
![1-phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6011753.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6011754.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6011761.png)

![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinol](/img/structure/B6011782.png)
![(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)diethylamine](/img/structure/B6011787.png)